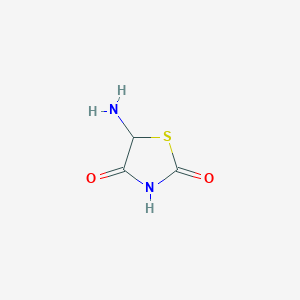

5-Amino-1,3-thiazolidine-2,4-dione

Description

Significance of the Thiazolidine-2,4-dione Nucleus in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. frontiersin.org This structural motif is of significant interest in drug discovery, as it serves as a privileged scaffold for developing new therapeutic agents. researchgate.net TZD derivatives have demonstrated a wide array of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govmdpi.com

The most well-known application of the TZD scaffold is in the management of type 2 diabetes. researchgate.net Drugs like Rosiglitazone and Pioglitazone, which are TZD derivatives, function as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.govwikipedia.org Beyond diabetes, the TZD nucleus has been extensively explored for its anticancer potential. researchgate.netnih.gov These compounds can suppress the growth of various cancer cell lines, including breast, colon, and prostate cancers. nih.gov The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net

The versatility of the TZD scaffold lies in the ability to introduce various substituents at different positions of the ring, which allows for the fine-tuning of its biological activity. nih.govresearchgate.net This has led to the development of a vast library of TZD derivatives with diverse therapeutic applications.

Overview of Derivatization Strategies for Thiazolidine-2,4-diones

The chemical tractability of the thiazolidine-2,4-dione scaffold, particularly at the 3- and 5-positions, allows for extensive structural modifications to explore and optimize biological activity. nih.govmdpi.com A primary and widely used method for derivatization at the 5-position is the Knoevenagel condensation. nih.govtandfonline.comresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C-5 position of the TZD ring. researchgate.net The reaction is often carried out in the presence of a basic catalyst like piperidine (B6355638) or sodium acetate. tandfonline.comresearchgate.net

Further modifications can be made to the initial product. For instance, the resulting 5-benzylidene-thiazolidine-2,4-dione can undergo N-alkylation at the 3-position. researchgate.net This involves reacting the TZD derivative with various alkylating agents to introduce different substituents. Another common strategy is the synthesis of hybrid molecules, where the TZD nucleus is combined with other known bioactive scaffolds. tandfonline.comnih.gov For example, researchers have synthesized hybrids of TZD with moieties like 1,2-dihydroquinolones, 2-oxindoles, and benzothiazoles to create novel compounds with enhanced biological activities. tandfonline.comnih.gov

These derivatization strategies have led to the creation of numerous TZD analogues with a broad spectrum of pharmacological effects, including potent anticancer and antimicrobial activities. nih.govnih.gov

Specific Academic Interest in 5-Amino-1,3-thiazolidine-2,4-dione and its Analogues

While much of the research on thiazolidine-2,4-diones has focused on derivatives at the 5-position through condensation reactions, there is a growing academic interest in analogues bearing a nitrogen substituent at this position, specifically this compound. This interest stems from the potential for this amino group to serve as a key pharmacophore or a handle for further chemical modifications, leading to novel classes of bioactive compounds.

The introduction of an amino group at the C-5 position offers a unique opportunity to explore new chemical space and biological targets. This functional group can participate in different types of interactions with biological macromolecules compared to the more common benzylidene substituents. Research into this compound and its analogues is still in a relatively early stage compared to other TZD derivatives, but it represents a promising new direction in the ongoing exploration of this versatile scaffold in medicinal chemistry. The synthesis and biological evaluation of these amino-substituted TZDs are key areas of current academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFCDKNTOMJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 1,3 Thiazolidine 2,4 Dione Derivatives

Established Synthetic Routes to the 1,3-Thiazolidine-2,4-dione Core

The construction of the fundamental 1,3-thiazolidine-2,4-dione ring system can be accomplished through several synthetic strategies, broadly categorized into conventional heating methods and more contemporary microwave-assisted protocols.

Conventional Heating Approaches

Historically, the synthesis of the TZD core has been achieved by the condensation of α-haloacetic acids with thiourea. nih.govsemanticscholar.org A widely employed method involves refluxing chloroacetic acid and thiourea in water for an extended period, often around 12 hours. nih.gov The reaction proceeds through an initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization to form a 2-imino-4-thiazolidinone intermediate. Subsequent hydrolysis of the imino group under acidic conditions yields the desired 1,3-thiazolidine-2,4-dione. nih.gov Another established route involves the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of a base like sodium ethoxide, which generates a 2-hydrazino-4-thiazolidinone intermediate that can be subsequently hydrolyzed to the TZD core. nih.gov

| Reactants | Conditions | Product | Reference |

| Chloroacetic acid, Thiourea | Reflux in water, ~12 h | 1,3-Thiazolidine-2,4-dione | nih.gov |

| Ethyl chloroacetate, Thiosemicarbazone | NaOEt, then reflux in dilute HCl | 1,3-Thiazolidine-2,4-dione | nih.gov |

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction times, improve yields, and often provide cleaner products. The synthesis of the 1,3-thiazolidine-2,4-dione core has also benefited from this technology. For instance, the reaction between chloroacetic acid and thiourea can be significantly expedited using microwave irradiation. One reported procedure involves mixing aqueous solutions of chloroacetic acid and thiourea, followed by the addition of concentrated hydrochloric acid and subsequent refluxing in a microwave for a mere 6 minutes. rasayanjournal.co.in This represents a substantial reduction in reaction time compared to conventional heating methods. rasayanjournal.co.in The efficiency of microwave heating has also been utilized in the multi-step synthesis of TZD derivatives, demonstrating its broad applicability in this area of chemistry. mdpi.com

| Reactants | Conditions | Product | Reference |

| Chloroacetic acid, Thiourea | Microwave irradiation, 6 min | 1,3-Thiazolidine-2,4-dione | rasayanjournal.co.in |

Functionalization at Position 5: Knoevenagel Condensation and Aminomethylene Derivatives

The methylene (B1212753) group at the C-5 position of the 1,3-thiazolidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it a prime site for introducing a wide array of substituents. The Knoevenagel condensation is the most prominent reaction employed for this purpose, leading to the formation of 5-substituted derivatives.

Introduction of Amino-Substituted Moieties at C-5

The Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with various aldehydes, particularly aromatic aldehydes, is a cornerstone for the synthesis of 5-arylidene-2,4-thiazolidinediones. ijsrst.comsemanticscholar.org This reaction is typically catalyzed by a base, such as piperidine (B6355638), often in a solvent like ethanol under reflux conditions. ijsrst.com The resulting 5-arylidene derivatives are crucial intermediates in medicinal chemistry. For example, the condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione yields 4-hydroxybenzylidenethiazolidine-2,4-dione, a precursor for further functionalization. nih.gov The reaction conditions can be varied, with catalysts such as tannic acid and baker's yeast also being reported to effectively promote the condensation. ijsrst.comrsc.org

Synthesis of 5-(Aminomethylene)thiazolidine-2,4-dione Derivatives

Beyond the widely explored 5-arylidene derivatives, the introduction of aminomethylene groups at the C-5 position has also been investigated. A series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their biological potential. nih.gov These compounds can be prepared through various synthetic strategies, often involving the reaction of the TZD core with reagents that can introduce a functionalized aminomethylene moiety.

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde, 1,3-Thiazolidine-2,4-dione | Tannic acid, Ethanol, Reflux | 5-Arylidene-2,4-thiazolidinedione | ijsrst.com |

| 4-Hydroxybenzaldehyde, 1,3-Thiazolidine-2,4-dione | Piperidine, Acetic acid, Toluene, Microwave | 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | mdpi.com |

| Isatin, 1,3-Thiazolidine-2,4-dione | Sodium acetate, Acetic acid | 5-(2-Oxoindolin-3-ylidene)thiazolidine-2,4-dione | nih.gov |

Substitutions at Position 3: N-Alkylation and Acylation Strategies

The nitrogen atom at position 3 of the 1,3-thiazolidine-2,4-dione ring possesses an acidic proton and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the TZD scaffold.

A common approach for N-alkylation involves the deprotonation of the TZD with a base, followed by reaction with an alkyl halide. arkat-usa.org For instance, N-alkylation can be achieved in an alkaline environment using dimethylformamide as the reaction medium, where the potassium salt of the TZD is formed in situ and then reacted with an appropriate alkylating agent. nih.gov A more direct, one-step N-alkylation method has also been reported, utilizing triethylamine as a base and reacting the TZD with alkyl bromides at room temperature, which exclusively affords N-alkylated products in high yields. arkat-usa.org

N-acylation of the TZD core has also been explored. For example, the reaction of 5-substituted thiazolidine-2,4-diones with chloroformates in the presence of potassium carbonate can lead to N-alkoxycarbonyl derivatives. nih.gov Similarly, benzoylation at the N-3 position can be achieved by reacting the TZD with benzoyl chloride. nih.gov The reaction conditions can influence the outcome, with the possibility of forming both N-benzoyl and O-benzoyl derivatives depending on the synthetic strategy employed. nih.gov

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide, Triethylamine | Room temperature | 3-Alkyl-1,3-thiazolidine-2,4-dione | arkat-usa.org |

| N-Alkylation | Alkyl halide, Base | Alkaline environment, DMF | 3-Alkyl-1,3-thiazolidine-2,4-dione | nih.gov |

| N-Acylation | Ethyl chloroformate | DMF | 3-Ethoxycarbonyl-1,3-thiazolidine-2,4-dione | nih.gov |

| N-Acylation | Benzoyl chloride | Anhydrous acetone, K2CO3, Heat | 3-Benzoyl-1,3-thiazolidine-2,4-dione | nih.gov |

Design and Synthesis of Hybrid Structures Incorporating 5-Amino-1,3-thiazolidine-2,4-dione Framework

The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with enhanced efficacy or novel mechanisms of action. The thiazolidine-2,4-dione nucleus has been extensively used as a scaffold for creating such hybrid structures.

The conjugation of the TZD scaffold with other heterocyclic systems has yielded a variety of hybrid molecules with significant therapeutic potential.

Triazole Hybrids : A common approach to synthesizing TZD-triazole hybrids involves multi-step reactions, including Knoevenagel condensation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. researchgate.net Another synthetic route involves connecting the thiazolidine and triazole nuclei via a linker, such as a piperazine-based amide, to create novel hybrid compounds. mdpi.com For instance, a series of thiazolidine-2,4-diones incorporating a 1,2,3-triazole scaffold has been successfully synthesized and characterized. nih.gov

Thiadiazole Hybrids : Thiazolidine-2,4-dione derivatives have also been linked with thiadiazole moieties to explore synergistic biological activities. nih.gov

Quinoline Hybrids : The synthesis of quinoline-thiazolidine-2,4-dione hybrids often begins with the Vilsmeier-Haack reaction on acetanilide to produce 2-chloroquinoline-3-carbaldehyde. nih.govnih.gov This intermediate then undergoes a Knoevenagel condensation with thiazolidine-2,4-dione. nih.gov Subsequent substitution at the N-3 position of the TZD ring allows for the introduction of various functionalities. nih.govnih.gov For example, reacting the potassium salt of (Z)-5-benzylidenethiazolidine-2,4-dione with 2-chloro-3-(chloromethyl)quinoline yields the target hybrid compound. nih.gov Another strategy involves the synthesis of quinoline-thiazolidine-2,4-dione coupled pyrazoles through methods like N-alkynylation and tandem one-pot Sonogashira coupling-cyclocondensation. researchgate.net

Oxindole Hybrids : Hybridization of the TZD nucleus with 2-oxoindoline (oxindole) has been achieved to create potential therapeutic agents. nih.gov The synthesis involves a condensation reaction between isatin (an oxindole derivative) and thiazolidine-2,4-dione, typically facilitated by sodium acetate in acetic acid, to yield an isatin-TZD derivative. nih.gov This intermediate can be further functionalized, for example, by reacting its potassium salt with 2-chloro-N-substituted acetamide derivatives. nih.gov

Acridine Hybrids : The synthesis of TZD-acridine hybrids is a multi-step process designed to integrate the distinct properties of both pharmacophores. mdpi.comnih.gov A typical pathway involves the reaction of the potassium salt of thiazolidine-2,4-dione with 9-(bromomethyl)acridine. The resulting derivative is then subjected to a Knoevenagel condensation with substituted 4-formylphenoxy acetamides to produce the final hybrid molecules in yields often exceeding 60%. mdpi.com These syntheses leverage the planar structure of the acridine moiety, which can enhance biological activity through mechanisms like DNA intercalation. mdpi.comnih.gov

Table 1: Synthesis of Thiazolidine-2,4-dione Heterocyclic Conjugates

| Heterocycle | Key Synthetic Reactions | Starting Materials | Key Findings |

|---|---|---|---|

| Triazole | Knoevenagel condensation, Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Thiazolidine-2,4-dione, aromatic aldehydes, azides, alkynes | Synthesis of TZD-1,2,3-triazole hybrids. researchgate.net |

| Quinoline | Vilsmeier-Haack reaction, Knoevenagel condensation, N-alkynylation | Acetanilide, Thiazolidine-2,4-dione, 2-chloroquinoline-3-carbaldehyde | Production of quinoline-TZD hybrids as potential modulators of biological targets. nih.govnih.gov |

| Oxindole | Condensation reaction | Isatin, Thiazolidine-2,4-dione, 2-chloro-N-substituted acetamides | Molecular hybridization of TZD with 2-oxoindoline moieties. nih.gov |

| Acridine | Knoevenagel condensation, N-alkylation | Thiazolidine-2,4-dione, 9-(bromomethyl)acridine, substituted benzaldehydes | Efficient multi-step synthesis of TZD-acridine hybrids. mdpi.comnih.gov |

The synthesis of carboxamide and amino acid derivatives of TZD introduces functionalities that can modulate the compound's physicochemical properties. A general synthetic pathway starts with the preparation of 2-(5-arylidene-2,4-dioxothiazolidine-3-yl)acetic acids. researchgate.net These acid intermediates are then coupled with various amino acid esters or amines to yield the target derivatives. researchgate.netmdpi.comnih.gov This coupling step is efficiently carried out using methodologies such as the OxymaPure/N,N′-diisopropylcarbodiimide (DIC) system, which provides the desired products in excellent yields. mdpi.comnih.gov The inclusion of substituted aromatic rings and modifications at the N-3 position of the thiazolidinedione ring are crucial for enhancing the biological properties of these compounds. mdpi.com

Table 2: Synthesis of TZD Carboxamide and Amino Acid Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Yield |

|---|---|---|---|

| Carboxamide Derivatives | Coupling of TZD-acetic acid with amines | OxymaPure/DIC | Excellent mdpi.comnih.gov |

| Amino Acid Derivatives | Coupling of TZD-acetic acid with amino acid esters | OxymaPure/DIC | Excellent mdpi.comnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules to reduce environmental impact. Conventional methods for synthesizing TZD derivatives often rely on organic solvents and various catalysts. frontiersin.orgnih.gov

Recent advancements have focused on more eco-friendly alternatives:

Deep Eutectic Solvents (DES) : Choline chloride-based deep eutectic solvents have been successfully used for the synthesis of TZD derivatives via Knoevenagel condensation. nih.gov In this approach, the DES acts as both the solvent and the catalyst, eliminating the need for traditional volatile organic compounds (VOCs). nih.gov A screening of various DES combinations identified choline chloride/N-methylurea as a highly effective medium for the synthesis of a range of 5-benzylidene-thiazolidine-2,4-dione derivatives. nih.gov

Aqueous Media : Water-facilitated synthesis represents another significant green approach. An efficient and environmentally compatible process for producing spiro-thiazolidine derivatives involves a multi-component reaction in water at elevated temperatures, promoted by thiamine hydrochloride. nih.gov Another method utilizes p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid surfactant catalyst for the synthesis of spiro[indoline-3,2′-thiazolidinone] derivatives in an aqueous medium at room temperature. nih.gov

Alternative Green Solvents : Polyethylene glycol (PEG-400) has been employed as a highly effective and green medium for one-pot, multi-component reactions to synthesize complex dispiro-thiazolidine-2,4-dione derivatives linked to 1,2,3-triazoles. nih.gov

Table 3: Green Chemistry Approaches in Thiazolidine-2,4-dione Synthesis

| Approach | Solvent/Catalyst System | Reaction Type | Advantages |

|---|---|---|---|

| Deep Eutectic Solvents | Choline chloride/N-methylurea | Knoevenagel Condensation | Acts as both solvent and catalyst; avoids VOCs. nih.gov |

| On-Water Synthesis | Water/Thiamine hydrochloride | Multi-component Reaction | Eco-compatible; efficient. nih.gov |

| Aqueous Micellar Catalysis | Water/p-Dodecylbenzenesulfonic acid (DBSA) | Multi-component Reaction | Energy-efficient; environmentally acceptable. nih.gov |

| Alternative Green Media | Polyethylene glycol (PEG-400) | Multi-component Reaction | Effective and green medium for complex syntheses. nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiazolidine-2,4-dione (TZD) |

| 9-(bromomethyl)acridine |

| 4-formylphenoxy acetamide |

| 2-chloroquinoline-3-carbaldehyde |

| Acetanilide |

| (Z)-5-benzylidenethiazolidine-2,4-dione |

| 2-chloro-3-(chloromethyl)quinoline |

| Isatin |

| 2-oxoindoline |

| 2-chloro-N-substituted acetamide |

| 2-(5-Arylidene-2,4-dioxothiazolidine-3-yl)acetic acid |

| OxymaPure |

| N,N′-diisopropylcarbodiimide (DIC) |

| Choline chloride |

| N-methylurea |

| Thiamine hydrochloride |

| p-dodecylbenzenesulfonic acid (DBSA) |

| Polyethylene glycol (PEG-400) |

| 5-benzylidene-thiazolidine-2,4-dione |

| spiro[indoline-3,2′-thiazolidinone] |

Structure Activity Relationship Sar and Computational Investigations of 5 Amino 1,3 Thiazolidine 2,4 Dione Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

In a study focused on designing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, a QSAR model was developed for a series of 27 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives. nih.gov The resulting model, derived from multiple linear regression (MLR) analysis, demonstrated a strong predictive ability with a notable correlation coefficient (R²) of 0.942. nih.gov The symmetrical distribution of residual values indicated the absence of systematic errors in the model, confirming its applicability for predicting the activity of new compounds within this specific chemical class. nih.gov

Another QSAR study was conducted on a larger set of 74 thiazolidine-2,4-dione derivatives to understand the requirements for their antihyperglycemic activity. nih.gov This research aimed to identify the key physicochemical properties needed for high activity by developing a mathematical equation based on the Hansch analysis. nih.gov Such models are instrumental in the lead optimization phase of drug discovery, enabling the design of novel molecules with potentially enhanced therapeutic effects. nih.gov

The insights from these QSAR studies help in identifying which structural features and physicochemical properties of the thiazolidine-2,4-dione scaffold are crucial for a particular biological activity.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in elucidating the specific interactions between thiazolidine-2,4-dione analogues and their protein targets. For instance, in the context of VEGFR-2 inhibition, docking results revealed that the thiazolidine-2,4-dione moiety facilitates the formation of crucial hydrogen bonds with the amino acid residue Cysteine919 in the enzyme's hinge region. nih.gov Similarly, when studying these compounds as PPARγ agonists, the thiazolidine-2,4-dione head established multiple hydrogen bonds with Serine289 and Arginine288. nih.gov

In a different study targeting the main protease (Mpro) of SARS-CoV-2, docking simulations of thiazolidine-2,4-dione derivatives were compared to a known inhibitor, N3. nih.gov The analysis focused on identifying key hydrogen bond interactions within the binding site, providing a basis for designing improved compounds. nih.gov For newly synthesized benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists, docking showed that the compounds fit into the binding pocket of the receptor, forming key interactions. nih.gov

Predicting the binding affinity and mode is a primary goal of molecular docking. For a series of novel thiazolidine-2,4-dione hybrids designed as VEGFR-2 inhibitors, docking studies predicted high binding affinities, which were further substantiated by in vitro testing. nih.gov In another study, new benzylidene-2,4-thiazolidinediones were evaluated as partial PPAR-γ agonists, with docking studies predicting binding energies for some compounds that were higher than that of a known partial agonist. nih.gov For example, compounds 5c and 5d in that study exhibited higher binding energies (−10.1 and −10.0 kcal/mol, respectively) than the native ligand. nih.gov

The following table summarizes the predicted binding affinities of selected thiazolidine-2,4-dione analogues against their respective targets from a representative study.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Rosiglitazone | PPARγ | -94.38 | nih.gov |

| Compound 5c | PPARγ | -10.1 | nih.gov |

| Compound 5d | PPARγ | -10.0 | nih.gov |

| nTZDpa (native ligand) | PPARγ | -9.8 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Docking studies on thiazolidine-2,4-dione derivatives have helped to define these features. For VEGFR-2 inhibitors, key features include a hydrogen bond donor/acceptor group (the TZD ring), a hydrophobic core (the benzylidene moiety), and a linker region. nih.gov The study showed that the sulfonylthiourea linkers and the hydrophobic interactions from the benzylidene group were crucial for higher affinities towards the VEGFR-2 enzyme. nih.gov For PPARγ agonists, the essential features identified were the acidic thiazolidine-2,4-dione headgroup for hydrogen bonding, a central hydrophobic phenyl ring, and an additional hydrophobic linker. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of ligand-receptor complexes.

MD simulations have been employed to validate the stability of complexes predicted by molecular docking. In a study of thiazolidine-2,4-dione derivatives as potential SARS-CoV-2 Mpro inhibitors, MD simulations helped to explore the dynamic behavior and conformational changes of the ligand-target complexes, offering a more comprehensive view than static docking images. nih.gov The simulations confirmed that the interaction between the enzyme and an inhibitor closely resembled the crystallographic structure, validating the initial model. nih.gov

Similarly, for novel thiazolidine-2,4-dione hybrids targeting VEGFR-2, MD simulations authenticated the high affinity, correct binding mode, and stable dynamics of the most potent compound within the receptor's active site. nih.gov These simulations provide a deeper understanding of the flexibility of the complex and the persistence of key interactions over time.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to study the geometric and electronic properties of molecules.

DFT calculations have been extensively used to study thiazolidine-2,4-dione and its derivatives. A detailed DFT investigation at the B3LYP level of theory explored five different tautomeric forms of thiazolidine-2,4-dione and its 5-substituted derivatives (with groups like –CH3, –NH2, –Cl, –F, –CN, and –NO2). researchgate.net The study calculated energy, geometrical parameters, and topological parameters, concluding that the diketo tautomer is the most stable form, regardless of the substituent. researchgate.net

In other research, DFT was used for the conformational analysis of newly synthesized 5-substituted thiazolidin-4-one derivatives. nih.goveie.gr These calculations, combined with 2D-NMR data, helped to unambiguously determine the three-dimensional structure of the molecules, showing they adopt an exo conformation. nih.goveie.gr DFT was also used to study the isomerization reaction paths, revealing high energy barriers for cis-trans isomerization, which indicated the predominance of a single stable conformer. eie.gr

Furthermore, DFT calculations have been combined with experimental data to characterize metal complexes, such as a new oxorhenium(V) complex of thiazolidine-2,4-dione, providing satisfactory agreement between theoretical and experimental spectroscopic data. figshare.com

Investigation of Electronic Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic characteristics and reactivity of thiazolidinedione analogues. mdpi.comelsevierpure.com By calculating various molecular descriptors, researchers can predict the behavior of these compounds at a molecular level.

Key electronic properties investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. elsevierpure.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. elsevierpure.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, shown in red) regions. elsevierpure.commdpi.com These maps are invaluable for predicting non-covalent interactions with biological targets, such as hydrogen bonding. For instance, the MESP of thiazolidinedione derivatives often shows negative potential around the carbonyl oxygens and the nitrogen atom of the N-H group, indicating these are likely hydrogen bond acceptor and donor sites, respectively. elsevierpure.com

These DFT calculations allow for the prediction of reactive sites within the molecule, guiding modifications to enhance target binding or improve metabolic stability. mdpi.comnih.gov

Table 1: Key Electronic Descriptors from DFT Analysis and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. Higher values suggest a better electron donor. |

| LUMO Energy | Represents the electron-accepting ability. Lower values indicate a better electron acceptor. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Maps regions of positive and negative charge, predicting sites for intermolecular interactions. |

Theoretical Studies on Tautomerism and Conformational Preferences

The 5-amino-1,3-thiazolidine-2,4-dione scaffold can exist in several tautomeric forms due to the migration of protons. The primary forms include the dione, the enol (hydroxy-thiazole), and the imidic acid forms. The relative stability of these tautomers is critical as it dictates the molecule's shape, electronic properties, and ultimately, its ability to interact with a specific biological target.

Computational studies using ab initio and DFT methods are employed to calculate the relative energies of these tautomers. rsc.org For similar heterocyclic systems, it has been established that one tautomer is typically more stable than others, and this dominant form is the one most likely to be biologically active. rsc.org

Furthermore, conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. mdpi.com For derivatives with flexible side chains, multiple low-energy conformations (conformers) may exist. Understanding the preferred conformation is essential for molecular docking studies, as it determines how the ligand fits into the binding pocket of a protein. mdpi.com

Ligand Efficiency Analysis

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a ligand to its target protein, normalized for the size of the molecule. It helps in identifying small, efficient fragments that can be optimized into potent lead compounds. LE is typically calculated as the binding affinity (e.g., pIC50 or pKd) divided by the number of non-hydrogen atoms (Heavy Atom Count, HAC). nih.govresearchgate.net

The analysis of LE is particularly valuable for optimizing thiazolidinedione derivatives. A high LE value indicates that the compound has a very efficient and favorable interaction with its binding site. nih.gov Medicinal chemists aim to improve the potency of a compound while maintaining or increasing its ligand efficiency, thereby avoiding the unnecessary addition of molecular weight that can negatively impact pharmacokinetic properties (a phenomenon known as "molecular obesity"). researchgate.net By comparing the LE of different derivatives, researchers can identify which substitutions provide the most significant improvement in binding efficiency. nih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 5-Amino-1,3-thiazolidine-2,4-dione by examining the interaction of the molecule with electromagnetic radiation.

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of a thiazolidine-2,4-dione derivative typically displays characteristic absorption bands. For this compound, the key vibrational modes would be the stretching of the N-H bonds in the amino group and the ring, and the C=O bonds of the dione structure.

Based on data from related thiazolidine-2,4-dione structures, the expected absorption bands for this compound are summarized below. For instance, studies on various derivatives show carbonyl (C=O) stretching vibrations in the range of 1651-1753 cm⁻¹ and aromatic C-H stretching around 3178 cm⁻¹ researchgate.netbiointerfaceresearch.com. The presence of the amino group would introduce characteristic N-H stretching bands, typically observed in the 3300-3500 cm⁻¹ region.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amino & Imide | N-H stretch | 3300 - 3500 |

| Dione (Amide) | C=O stretch | 1700 - 1760 |

| Dione (Imide) | C=O stretch | 1650 - 1710 |

| Amine | C-N stretch | 1250 - 1350 |

| Thioether | C-S stretch | 600 - 800 |

This table presents expected data based on the analysis of functionally similar compounds.

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H-NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the spectrum would show distinct signals for the proton on the C5 carbon, the proton on the ring nitrogen (N3), and the protons of the C5-amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl groups, sulfur atom, and nitrogen atoms. In related thiazolidine-2,4-dione derivatives, the methine proton on a substituted C5 typically appears as a singlet researchgate.net. The protons of the NH and NH₂ groups would likely appear as broad singlets that can be confirmed by D₂O exchange.

¹³C-NMR Spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for this compound would be expected to show three distinct signals corresponding to the two carbonyl carbons (C2 and C4) and the amino-substituted methine carbon (C5). The carbonyl carbons are characteristically found far downfield (170-175 ppm) due to the strong deshielding effect of the oxygen atoms amazonaws.com.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) |

| ¹H | H (on C5) | 4.5 - 5.5 |

| ¹H | NH (on N3) | 11.0 - 12.5 |

| ¹H | NH₂ (on C5) | 5.0 - 7.0 |

| ¹³C | C2, C4 (C=O) | 170 - 175 |

| ¹³C | C5 (CH-NH₂) | 50 - 60 |

This table presents expected data based on theoretical principles and analysis of functionally similar compounds.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In Electrospray Ionization (ESI) MS, the compound is ionized, typically by protonation, to form a molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the molecular formula.

For this compound, the molecular formula is C₃H₄N₂O₂S. The exact mass can be calculated and compared with the experimental value obtained from HRMS.

| Parameter | Formula | Calculated Value |

| Molecular Formula | C₃H₄N₂O₂S | |

| Molecular Weight | 148.14 g/mol | |

| Exact Mass | 148.00000 | |

| Expected [M+H]⁺ Ion in HRMS | [C₃H₅N₂O₂S]⁺ | 149.00662 |

This table contains calculated data for the target compound.

Chromatographic Techniques (e.g., Thin-Layer Chromatography for Reaction Monitoring)

Chromatographic techniques are essential for assessing the purity of the compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) is a rapid and convenient method used for this purpose. In the synthesis of thiazolidine-2,4-dione derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product nih.gov. A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system, such as a mixture of hexane and ethyl acetate researchgate.net. The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's progress toward completion advion.com.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the empirical formula and the purity of the sample. For a pure sample of this compound, the experimental values should closely match the calculated values.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated % Composition |

| Carbon | C | 12.011 | 36.033 | 24.33% |

| Hydrogen | H | 1.008 | 4.032 | 2.72% |

| Nitrogen | N | 14.007 | 28.014 | 18.91% |

| Oxygen | O | 15.999 | 31.998 | 21.60% |

| Sulfur | S | 32.06 | 32.06 | 21.65% |

This table contains calculated data for the target compound.

Emerging Research Avenues and Future Perspectives for 5 Amino 1,3 Thiazolidine 2,4 Dione

Development of Novel Therapeutic Lead Compounds

The TZD scaffold is a fertile ground for the development of new lead compounds. By chemically modifying the core structure, researchers have successfully generated derivatives with potent and specific activities across various therapeutic areas. A common strategy involves the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes to create 5-ylidene derivatives, which can be further modified. nih.govnih.gov

These synthetic efforts have produced compounds with significant potential:

Anticancer Agents: Researchers have designed and synthesized novel 5-benzylidenethiazolidine-2,4-dione derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govrsc.org One such derivative, compound 15 , demonstrated remarkable anti-proliferative activity against several cancer cell lines, including HT-29, A-549, and HCT-116. rsc.org Another compound, 22 , also targeting VEGFR-2, not only showed potent enzyme inhibition but also induced apoptosis and cell cycle arrest in breast cancer cell lines. nih.govresearchgate.net

Antidiabetic Agents: The TZD core is famously associated with antidiabetic drugs like Pioglitazone and Rosiglitazone, which act as agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ). mdpi.comnih.gov Ongoing research focuses on developing new PPAR-γ modulators with improved efficacy and fewer side effects. nih.gov For instance, novel (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamide derivatives have been synthesized and shown to have significant hypoglycemic effects in animal models. nih.gov

Antimicrobial Agents: The TZD scaffold has been incorporated into novel compounds to combat microbial infections, including those caused by resistant strains. nih.govmdpi.com Derivatives have been synthesized that show efficacy against E. coli, S. aureus, and C. albicans. nih.govmdpi.com The strategy often involves creating hybrid molecules, such as combining the TZD moiety with a benzothiazole (B30560) scaffold, to enhance antimicrobial action. mdpi.com

| Derivative Class | Example Modification | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|---|

| 5-Benzylidenethiazolidine-2,4-diones | Substitution with N-phenylacetamide moieties | VEGFR-2 | Anticancer | nih.govrsc.org |

| Thiophene-substituted TZDs | (Z)-5-(thiophen-2-ylmethylene) with N-phenylacetamide | PPAR-γ | Antidiabetic | nih.gov |

| Benzothiazole-TZD Hybrids | (6-thiocyanatobenzothiazol-2-yl)acetamide derivatives | Bacterial/Fungal enzymes | Antimicrobial | nih.govmdpi.com |

| Monoterpene-TZD Hybrids | Substitution with monoterpenoid bromides | TDP1 | Anticancer (Combination Therapy) | nih.gov |

Exploration of New Molecular Targets and Signaling Pathways

A significant trend in TZD research is the discovery of derivatives that act on novel molecular targets and signaling pathways beyond the classical PPAR-γ receptor. This expands the therapeutic utility of the scaffold immensely.

Dual Pathway Inhibition in Cancer: One derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , was identified as a dual inhibitor of two critical cancer-related signaling cascades: the Raf/MEK/ERK pathway and the PI3K/Akt pathway. nih.gov By simultaneously blocking both routes, this compound can more effectively inhibit cell proliferation and induce apoptosis, making it a strong candidate for development as a novel anticancer agent. nih.gov

Targeting Enzymes in Diabetes Complications: Research has demonstrated that TZD derivatives can inhibit aldose reductase (AR). nih.gov This enzyme is implicated in the development of long-term diabetic complications such as neuropathy and retinopathy. A hybrid compound, 8b , which combines the TZD scaffold with a benzothiazole moiety, was found to be a potent, non-competitive inhibitor of AR while also demonstrating significant hypoglycemic effects. nih.gov

Inhibition of DNA Repair Enzymes: A novel series of 3,5-disubstituted thiazolidine-2,4-diones has been developed to inhibit Tyrosyl-DNA-phosphodiesterase 1 (TDP1). nih.gov TDP1 is an enzyme that repairs DNA damage caused by certain chemotherapy agents (topoisomerase 1 poisons like topotecan), and its activity can lead to drug resistance in tumors. nih.gov By inhibiting TDP1, these TZD derivatives have the potential to sensitize cancer cells to existing chemotherapies, representing a promising combination therapy strategy. nih.gov

Inhibition of Protein Tyrosine Phosphatases (PTPs): Certain 5-arylidene-2,4-thiazolidinedione derivatives have been identified as inhibitors of protein-tyrosine phosphatase 1B (PTP1B) and low molecular weight PTP (LMW-PTP). nih.gov These enzymes are negative regulators of insulin (B600854) signaling, and their inhibition is considered an attractive approach for treating type 2 diabetes and obesity. nih.gov

Strategies for Overcoming Biological Resistance Mechanisms

The emergence of resistance to existing drugs is a major challenge in treating both cancer and infectious diseases. The TZD scaffold offers a versatile platform for designing compounds aimed at overcoming these resistance mechanisms.

Combating Antimicrobial Resistance: The development of multidrug-resistant microbes necessitates new chemical entities with unique mechanisms of action. nih.govnih.gov Researchers are creating TZD derivatives that are effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Strategies include the synthesis of hybrid molecules that combine the TZD core with other pharmacophores known for antimicrobial activity, aiming to create agents that can evade existing resistance pathways. nih.gov Some rhodanine (B49660) derivatives, which are structurally related to TZDs, have shown potent activity against MRSA. nih.gov

Overcoming Cancer Drug Resistance: As mentioned, the inhibition of the TDP1 enzyme by TZD derivatives is a direct strategy to counteract a specific mechanism of resistance to TOP1-inhibiting chemotherapy drugs. nih.gov By blocking the cell's ability to repair the drug-induced DNA damage, these compounds can restore the effectiveness of the primary anticancer agent. nih.gov Furthermore, computational studies on some TZD derivatives suggest they may act as both substrates and inhibitors of P-glycoprotein (PGP), a key efflux pump involved in multidrug resistance, which could be a valuable property in designing more effective cancer therapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel TZD derivatives are increasingly being accelerated by computational tools, including artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These technologies are transforming the drug discovery process from a trial-and-error endeavor to a more rational, targeted approach. nih.govmdpi.com

In Silico Screening and Docking: Before synthesis, computational methods are used to predict how potential TZD derivatives will interact with their biological targets. Molecular docking simulations are routinely used to study the binding modes of new compounds within the active site of enzymes like VEGFR-2 or PPAR-γ, helping to prioritize the most promising candidates for synthesis. nih.govrsc.orgnih.gov

Predictive Modeling: AI and ML algorithms can analyze vast datasets to predict the properties of theoretical molecules. nih.govnih.gov This includes forecasting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is crucial for determining its drug-likeness. nih.govnih.gov For example, new TZD derivatives designed as PPAR-γ modulators were analyzed using ADMET lab 2.0 and found to have favorable drug-like properties according to Lipinski's rule of five. nih.gov

De Novo Design and Optimization: Advanced AI models, such as generative adversarial networks (GANs), are being used for the de novo design of molecules. mdpi.com These systems can generate novel molecular structures, including new TZD derivatives, that are optimized for high potency against a specific target while also possessing desirable safety and pharmacokinetic profiles. mdpi.com This AI-driven approach significantly speeds up the hit-to-lead optimization phase of drug discovery. nih.gov

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, highly potent and selective TZD derivatives serve as valuable tools in chemical biology. They can be used as chemical probes to investigate complex biological processes and validate new drug targets.

A chemical probe is a small molecule with specific biological activity that allows researchers to study the function of a particular protein or pathway in cells or whole organisms. The development of TZD-based inhibitors with high specificity for enzymes like VEGFR-2, aldose reductase, or TDP1 provides powerful tools for dissecting the roles these proteins play in health and disease. nih.govnih.govnih.gov For instance, using a specific TZD-based inhibitor of pteridine (B1203161) reductase in Leishmania, researchers can probe the function of this enzyme, which is essential for the parasite's survival. nih.gov These compounds enable the interrogation of cellular signaling pathways and can help validate whether inhibiting a specific target is likely to have a therapeutic benefit, thus guiding future drug development efforts. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.